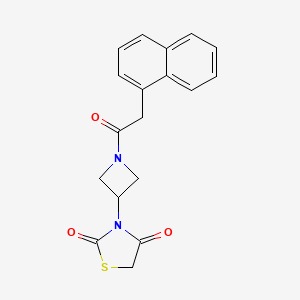
3-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione, also known as NATD, is a synthetic compound that has been extensively studied for its potential use in the treatment of various diseases. NATD is a thiazolidinedione derivative that has been shown to possess anti-inflammatory, antioxidant, and antitumor properties.
Wissenschaftliche Forschungsanwendungen
Rhodanine-based Compounds in Drug Discovery
Rhodanine-based compounds, such as 3-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione, have been explored for their biological activities in drug discovery. Despite convincing biological assay data, the biological activity of compounds possessing a rhodanine moiety should be considered critically due to issues like lack of selectivity, unusual structure–activity relationship profiles, and safety and specificity problems, indicating that rhodanines are generally not optimizable for drug development (Tomašič & Peterlin Mašič, 2012).
Biological Potential of 1,3-Thiazolidin-4-ones
The nucleus of 1,3-thiazolidin-4-ones and its functionalized analogues, such as this compound, have shown great pharmacological importance. These compounds have found their place in commercial pharmaceuticals due to potential activities against different diseases. Studies suggest a promising future in medicinal chemistry with the synthesis methodologies including green chemistry, highlighting their structure, stability, and great biological potential (Jonas da Silva Santos, Joel Jones Junior, & F. M. D. Silva, 2018).
Thiazolidinediones (TZDs) and Metabolic Effects
Thiazolidinediones, including the thiazolidine-2,4-dione moiety, are recognized for their metabolic effects and potential anti-cancer properties. These compounds act as peroxisome proliferator-activated receptor-gamma (PPARγ) agonists and have been studied for their therapeutic applications in metabolic syndrome and type 2 diabetes, as well as their emerging anti-cancer effects. The structural analysis suggests that the presence of a 5-exo C-C single bond is crucial for the metabolic effects, but not for anti-cancer effects, highlighting the diversity in the biological responses of these compounds (A. Mughal, Dinesh Kumar, & A. Vikram, 2015).
Saturated Five-Membered Thiazolidines and Their Derivatives
Research on saturated five-membered thiazolidines and their derivatives, such as this compound, spans various synthetic approaches and biological applications. These compounds exhibit diverse pharmacological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and neuroprotective activities. Their pharmacological diversity makes them a significant moiety in drug development, encouraging further exploration of these scaffolds for new drug candidates (Nusrat Sahiba, Ayushi Sethiya, J. Soni, D. K. Agarwal, & S. Agarwal, 2020).
Eigenschaften
IUPAC Name |
3-[1-(2-naphthalen-1-ylacetyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c21-16(8-13-6-3-5-12-4-1-2-7-15(12)13)19-9-14(10-19)20-17(22)11-24-18(20)23/h1-7,14H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHRVWOWOGDAPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC3=CC=CC=C32)N4C(=O)CSC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2680403.png)
![Acetamide, 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2-furanylmethyl)-](/img/structure/B2680407.png)
![2-Methyl-5-((3-methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2680408.png)
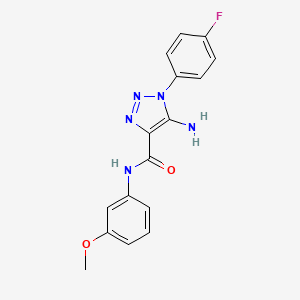
![N-[(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2680410.png)
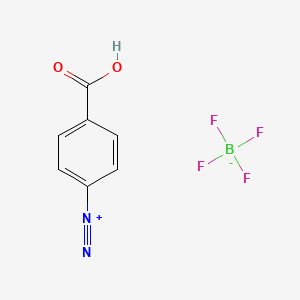
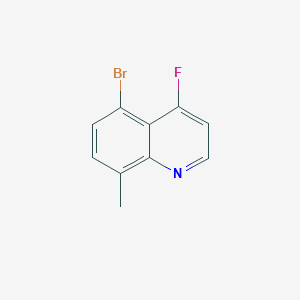
![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-isopropylacetamide](/img/structure/B2680415.png)
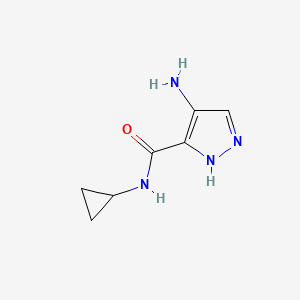
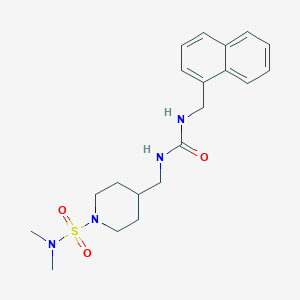
![N-[(1S)-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide](/img/structure/B2680419.png)
![N,3-bis(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2680421.png)
![3-(2,5-dimethylphenoxy)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one](/img/structure/B2680422.png)
![N-[(4-fluorophenyl)methyl]-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2680423.png)
